molecular formula C7H5F2NO2 B6149639 2-(3,5-difluoropyridin-2-yl)acetic acid CAS No. 1000518-01-3

2-(3,5-difluoropyridin-2-yl)acetic acid

Cat. No.: B6149639
CAS No.: 1000518-01-3
M. Wt: 173.1
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Description

2-(3,5-Difluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂. Its structure features a pyridine ring substituted with fluorine atoms at the 3- and 5-positions, linked to an acetic acid moiety at the 2-position. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and binding affinity in drug candidates .

Properties

CAS No.

1000518-01-3

Molecular Formula

C7H5F2NO2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation of 3,5-Difluoropyridine

The lithiation of 3,5-difluoropyridine at the 2-position forms the basis for introducing the acetic acid side chain. In a protocol adapted from CN101550080A, 3,5-difluoropyridine undergoes lithiation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -70°C. This generates 3,5-difluoropyridin-2-yllithium, which reacts with diethyl oxalate to yield ethyl 2-(3,5-difluoropyridin-2-yl)-2-oxoacetate.

Critical Parameters :

  • Temperature : Lithiation proceeds efficiently at -65°C to -78°C to prevent side reactions.

  • Solvent : THF or methyl tert-butyl ether (MTBE) ensures solubility and reaction homogeneity.

  • Stoichiometry : A 1:1.05 molar ratio of 3,5-difluoropyridine to n-BuLi maximizes intermediate stability.

Reduction of Oxoacetate Intermediate

The ketone group in ethyl 2-(3,5-difluoropyridin-2-yl)-2-oxoacetate is reduced to a methylene group via Wolff-Kishner conditions. Hydrazine hydrate (80%) and potassium hydroxide (50%) in refluxing ethanol (85–95°C, 16 hours) yield ethyl 2-(3,5-difluoropyridin-2-yl)acetate. Acidification with HCl (6N) precipitates the crude acetic acid, which is purified via recrystallization (methanol/water, 1:3) to >99% purity.

Yield Optimization :

StepYield (%)Purity (HPLC)
Lithiation-carboxylation90.896.0
Wolff-Kishner reduction85.599.6

Alternative Pathways via Halogenated Intermediates

Nucleophilic Substitution of 2-Chloro-3,5-difluoropyridine

2-Chloro-3,5-difluoropyridine reacts with sodium cyanide in dimethylformamide (DMF) at 120°C to form 2-cyano-3,5-difluoropyridine. Subsequent hydrolysis with sulfuric acid (20%, 80°C, 6 hours) yields 2-(3,5-difluoropyridin-2-yl)acetic acid.

Challenges :

  • Regioselectivity : Competing substitutions at the 4-position occur if the 2-chloro derivative is impure.

  • Side Reactions : Over-hydrolysis may degrade the nitrile to ammonia, requiring precise stoichiometry.

Hydrogenolysis of Protected Amines

A method from WO2006015194A2 involves N,N-dibenzyl-2,6-diamino-3,5-difluoropyridine, which undergoes hydrogenolysis over Pd(OH)₂/C to yield 2,6-diamino-3,5-difluoropyridine. This intermediate is acylated with chloroacetyl chloride, followed by hydrolysis to the target compound.

Advantages :

  • Selectivity : Amino groups direct functionalization to the 2-position.

  • Scalability : Hydrogenolysis at 40–60 psi and 50–70°C is industrially viable.

Industrial-Scale Process Optimization

Solvent and Catalyst Selection

MTBE outperforms THF in large-scale lithiation due to lower volatility and easier recovery. Catalytic hydrogenation (Pd/C, 5% w/w) reduces reaction times by 30% compared to stoichiometric methods.

Crystallization and Purification

Crude this compound is purified via antisolvent crystallization. Methanol/water (1:3) at 0°C achieves 98.5% recovery, minimizing losses during filtration.

Purity Data :

Purification MethodRecovery (%)Purity (%)
Methanol/water98.599.6
Ethyl acetate89.297.8

Comparative Analysis of Synthetic Routes

Cost and Efficiency

  • Lithiation-Carboxylation : High yield (85.5%) but requires cryogenic conditions (-70°C), increasing operational costs.

  • Halogen Substitution : Lower yield (70–75%) but uses cheaper starting materials (2-chloropyridine derivatives).

Environmental Impact

Wolff-Kishner reduction generates hydrazine byproducts, necessitating neutralization protocols. In contrast, hydrogenolysis produces only water and nitrogen, aligning with green chemistry principles .

Chemical Reactions Analysis

2-(3,5-Difluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-Difluoropyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-difluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-(3,5-difluoropyridin-2-yl)acetic acid, highlighting differences in substituents and their implications:

Compound Name Substituents on Pyridine Ring Molecular Formula Key Properties/Applications Reference
2-(Pyridin-3-yl)acetic acid None (unsubstituted) C₇H₇NO₂ Intermediate in peptide synthesis
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid 3,5-diiodo, 4-oxo C₇H₅I₂NO₃ Halogenated probe for imaging studies
2-(3,5-Dichlorophenyl)acetic acid 3,5-dichloro (phenyl ring) C₈H₆Cl₂O₂ Antifungal/antibacterial agent
2-[4-(Fmoc-piperazin-1-yl)]acetic acid Fmoc-protected piperazine C₂₂H₂₃N₃O₄ Solid-phase peptide synthesis (SPPS)

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 3,5-difluoro substitution in the target compound enhances acidity (pKa ~2.5–3.0) compared to the unsubstituted 2-(pyridin-3-yl)acetic acid (pKa ~4.5), making it more reactive in nucleophilic reactions .
  • Halogenated derivatives (e.g., 3,5-diiodo and 3,5-dichloro) exhibit increased molecular weight and lipophilicity, favoring membrane permeability in bioactive molecules .

Biological Activity: The 3,5-difluoro derivative’s fluorine atoms confer resistance to oxidative metabolism, a critical advantage in drug design. In contrast, the 3,5-dichlorophenyl analogue is associated with broader antimicrobial activity due to chlorine’s electrophilic character . The Fmoc-piperazinyl variant is non-bioactive but serves as a protective group in peptide synthesis, highlighting divergent applications based on functionalization .

Q & A

Q. What are the recommended methods for synthesizing 2-(3,5-difluoropyridin-2-yl)acetic acid in a laboratory setting?

The synthesis typically involves multi-step organic reactions. A plausible route includes fluorination of a pyridine precursor followed by nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the acetic acid moiety. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must be optimized to minimize side products. Purification via column chromatography or recrystallization is critical to isolate the final compound .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption or decomposition. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, when handling. Avoid inhalation by working in a fume hood. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via approved chemical waste protocols .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and fluorine coupling patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>98% recommended for research use).
  • X-ray crystallography (if crystalline) for absolute structural determination .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model electron-density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction transition states. For example, simulations of electrophilic aromatic substitution can identify preferential fluorination sites. Software like Gaussian or ORCA, combined with crystallographic data (e.g., bond angles from X-ray structures), enhances accuracy .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 2-(pyridin-3-yl)acetic acid derivatives) to assign signals .
  • Isotopic labeling : Introduce deuterium or ¹³C labels to trace ambiguous peaks in complex spectra.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in solution .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Challenges include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) may hinder crystallization; trial with ethanol/water mixtures.
  • Polymorphism : Screen multiple crystallization conditions (slow evaporation vs. diffusion) to isolate stable polymorphs.
  • Data refinement : Use SHELXL for high-resolution data to resolve fluorine disorder or hydrogen-bonding networks .

Q. How can researchers evaluate the biological activity of this compound?

  • In vitro assays : Test inhibition of enzymes (e.g., kinases) or receptor-binding affinity using fluorescence polarization or SPR.
  • Metabolic stability : Perform liver microsome studies to assess CYP450-mediated degradation.
  • ADME profiling : Use Caco-2 cell models for permeability and plasma protein binding assays .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC or LC-MS to detect intermediates and optimize yields.
  • Safety Protocols : Refer to SDS guidelines for fluorinated acetic acid derivatives, noting acute toxicity (Category 4 for oral/dermal exposure) .
  • Data Reproducibility : Document solvent batch effects and humidity levels, as fluorinated compounds are sensitive to hydrolysis .

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